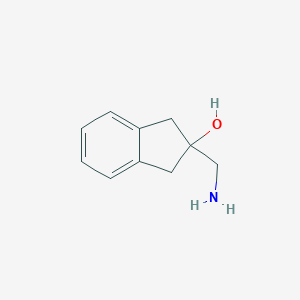

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The compound contains an aminomethyl group (-NH2CH2-) and a hydroxyl group (-OH), indicating that it has both amine and alcohol functional groups, which could contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related indene derivatives has been explored in various studies. For instance, the synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones was achieved by selective 2-alkylation of the corresponding amino isoindolones, which were derived from 2-cyanobenzaldehyde, using alkyl halides in a phase-transfer catalyst system . Additionally, an efficient method for preparing 2-aminomethyl-1,3-diene derivatives was developed through the reaction of imines with organoindium reagents, which were generated in situ from indium and 1,3-dibromo-2-butyne, in a one-pot process . These methods could potentially be adapted for the synthesis of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indene derivatives is characterized by the presence of a 2,3-dihydro-1H-indene core, which can be functionalized at various positions to yield different derivatives. The presence of an aminomethyl group at the 2-position and a hydroxyl group at the same carbon atom would result in a chiral center, potentially giving rise to enantiomers that could be separated and evaluated for their distinct biological activities .

Chemical Reactions Analysis

Indene derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the aminomethylation of pyridines has been investigated, showing that such reactions are directed primarily to specific positions on the pyridine ring, leading to the formation of derivatives with different substitution patterns . Although the compound is not a pyridine derivative, similar reactivity could be expected with the aminomethyl group in "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" would be influenced by its functional groups. The presence of both amine and hydroxyl groups could result in hydrogen bonding, affecting its solubility in water and organic solvents. The compound's reactivity could also be influenced by these groups, as they could participate in various chemical reactions, such as acylation, alkylation, and others, as seen in the synthesis of related compounds .

Wissenschaftliche Forschungsanwendungen

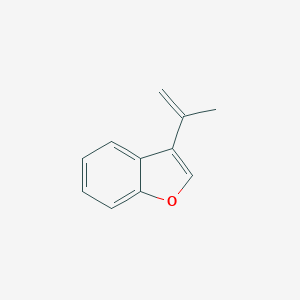

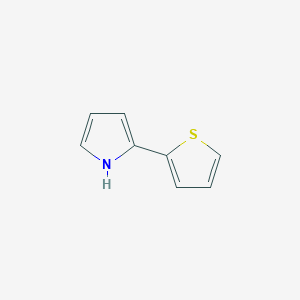

Heterocyclic Compound Synthesis

Chemical structures similar to "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" often serve as key intermediates in the synthesis of heterocyclic compounds. These structures are valuable for generating diverse heterocyclic frameworks that have applications across pharmaceuticals, agrochemicals, and materials science. For example, the reactivity of certain dicyanomethylene derivatives makes them useful building blocks for synthesizing a variety of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyrroles, and others. This demonstrates the potential utility of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" in similar synthetic endeavors due to its reactive functionalities and structural versatility (Gomaa & Ali, 2020).

Organic Light-Emitting Diodes (OLEDs)

Compounds with specific structural features are explored for their potential applications in organic optoelectronics, including OLEDs. The structural design and synthesis of materials based on certain organic frameworks, such as BODIPY, have been investigated for use in OLED devices. This research area might be relevant for "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol," considering its potential for modification and incorporation into organic semiconductors, which could lead to the development of new materials for OLED applications (Squeo & Pasini, 2020).

Biomimetic Studies and Enzymatic Catalysis

The study of enzymes and their biomimetic models offers insights into the mechanism of various biological reactions, including O-atom transfer processes. Research involving certain aminoindanes highlights how structural analogs can be used to investigate the stereochemistry of enzymatic reactions, potentially offering a framework for exploring the catalytic applications of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" in synthetic biology and green chemistry (Blain et al., 2002).

Antimicrobial Applications

The search for new antimicrobial agents is a critical area of research, especially in the context of increasing antibiotic resistance. While the direct antimicrobial potential of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" was not found in the literature, studies on related compounds, such as chitosan and its derivatives, illustrate the broader potential of chemical compounds with unique functionalities to serve as antimicrobial agents. This suggests that "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" could be investigated for similar applications, particularly if it possesses structural features conducive to antimicrobial activity (Raafat & Sahl, 2009).

Wirkmechanismus

Target of Action

It is suggested that cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

Mode of Action

It is known that cationic polymers interact with bacterial membranes, leading to their disruption . This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .

Biochemical Pathways

It is known that cationic polymers can affect bacterial membrane-related resistance mechanisms .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability .

Result of Action

It is known that cationic polymers can have a rapid bactericidal effect .

Action Environment

It is known that environmental conditions can significantly impact the action of a compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(aminomethyl)-1,3-dihydroinden-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIWCFPKUDVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)